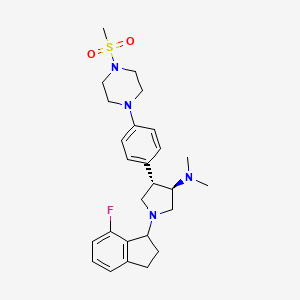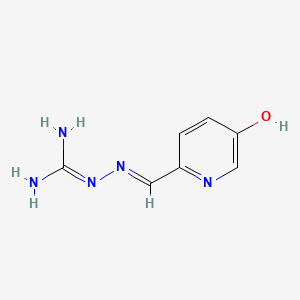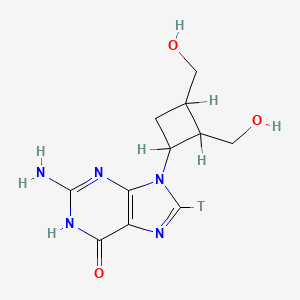
Ac4ManNAz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac4ManNAz, also known as tetraacetylated N-Azidoacetyl-mannosamine, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylmannosamine (ManNAc) . The acetyl groups increase solubility in many solvents and make handling of this reagent easier .
Synthesis Analysis
This compound has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It is used in glycoconjugate synthesis monitoring .Molecular Structure Analysis
This compound is an azide-functionalized monosaccharide . It can be taken up by cells and is used to label sialic-acid-containing glycans with a bioorthogonal handle .Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The specific chemical component identities and/or the exact component percentages of this compound may be withheld as trade secrets . All pertinent hazard information has been provided in the Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
Photothermische Therapie
Ac4ManNAz wird im Bereich der Photothermischen Therapie (PTT) eingesetzt {svg_1}. Mesenchymale Stammzellen (MSCs) werden mit this compound behandelt, um modifizierbare Azid (N3)-Gruppen auf der Zelloberfläche über metabolische Glycoengineering einzuführen {svg_2}. Anschließend werden Gold-Nanostäbchen (AuNRs), die mit bioorthogonalen Click-Molekülen von Bicyclo[6.1.0]nonyne (AuNR@BCN) modifiziert sind, chemisch an die N3-Gruppen auf der MSC-Oberfläche konjugiert {svg_3}. Dieser Prozess führt zu AuNR@MSCs, die für eine potente PTT verwendet werden {svg_4}.
Zellmarkierung und -verfolgung
This compound wird für die Zellmarkierung und -verfolgung verwendet {svg_5}. Es wurde festgestellt, dass 10 μM this compound die geringste Auswirkung auf zelluläre Systeme hat und eine ausreichende Markierungseffizienz für die Zellmarkierung, -verfolgung und Proteomanalyse aufweist {svg_6}. Basierend auf diesen Ergebnissen wird 10 μM als optimale Konzentration von this compound für die In-vivo-Zellmarkierung und -verfolgung vorgeschlagen {svg_7}.
Proteomanalyse
This compound wird auch in der Proteomanalyse eingesetzt {svg_8}. Der Azid-markierte Zucker bietet einen hochspezifischen Ansatz für die Untersuchung von Glycoproteinen durch In-vivo-metabolische Markierung und chemoselektive Ligierung {svg_9}.
Studium von zellulären Systemen
This compound wird verwendet, um zelluläre Systeme zu untersuchen {svg_10}. Die Behandlung mit 50 μM this compound führt zu einer Reduktion der wichtigsten Zellfunktionen, einschließlich der Energieerzeugungskapazität, der zellulären Infiltrationsfähigkeit und der Kanalaktivität {svg_11}.
Studium der Glykosylierung
This compound wird verwendet, um die Glykosylierung zu untersuchen {svg_12}. Der Azid-markierte Zucker bietet einen hochspezifischen Ansatz für die Untersuchung von Glycoproteinen durch In-vivo-metabolische Markierung und chemoselektive Ligierung {svg_13}.
Studium der Physiologie
This compound wird verwendet, um die Physiologie zu untersuchen {svg_14}. Metabolische Markierungstechniken, einschließlich der Verwendung von this compound, sind leistungsstarke Werkzeuge zur Visualisierung von lebenden Zellen {svg_15}.
Wirkmechanismus
Zukünftige Richtungen
Ac4ManNAz has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It has been found that this compound regulated a wide range of cellular functions and signaling pathways . Future research may focus on optimizing the concentration of this compound for in vivo cell labeling and tracking .
Biochemische Analyse
Biochemical Properties
Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.
Cellular Effects
In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .
Metabolic Pathways
This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-LIADDWGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)



![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)